molecular formula C27H25NO3 B2487675 N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-tert-butylbenzamide CAS No. 923244-05-7

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-tert-butylbenzamide

Cat. No. B2487675
M. Wt: 411.501
InChI Key: LVGOSNNYNMCELD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including variations in substituents on the benzamide ring, has been extensively studied. These studies reveal the impact of different substituents on molecular conformation and supramolecular aggregation. For example, variations in the benzamide substituents lead to different modes of supramolecular aggregation, influenced by π-π stacking interactions, C-H...π, and C-H...O hydrogen bonds (Sagar et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving benzamide derivatives highlight the compound's reactivity and its potential to undergo various transformations. The synthesis of benzofurans and tetrahydrobenzofurans from acrolein dimer and 1,3-dicarbonyl compounds demonstrates the versatility of these compounds in constructing complex molecular architectures (Huang et al., 2019).

Physical Properties Analysis

The physical properties, including stability, solubility, and crystal structure, are crucial for understanding the behavior and potential applications of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-tert-butylbenzamide and related compounds. The discovery of polymorphs of 2-benzoyl-N,N-diethylbenzamide, for example, highlights the importance of solvents in recrystallization trials and the impact of crystal structure on compound properties (de Moraes et al., 2021).

Scientific Research Applications

Antimicrobial Activity

Research into derivatives of benzoylbenzamides, such as those involving fluorobenzamides, has revealed promising antimicrobial properties. For instance, compounds synthesized via microwave-induced methods demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of a fluorine atom in the benzoyl group significantly enhances antimicrobial efficacy, suggesting potential applications in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Synthetic Methodologies

Benzoylbenzamides serve as key intermediates in synthetic organic chemistry. Innovations in reaction methodologies, such as free-radical synthesis involving benzoyl peroxides, have been explored for creating Ebselen and related analogues. This approach underscores the importance of benzoylbenzamides in facilitating novel synthetic routes for therapeutically relevant compounds (Fong & Schiesser, 1995).

Pharmacological Research

Compounds related to benzoylbenzamides, such as quinazoline antifolates inhibiting thymidylate synthase, highlight the role of benzamide derivatives in medicinal chemistry. These compounds, through the manipulation of carboxyl protecting groups and sequential synthesis steps, demonstrate significant inhibitory activity against a key enzyme involved in DNA synthesis. This research contributes to the development of new cancer therapies (Pawełczak et al., 1989).

Catalysis and Material Science

The versatility of benzoylbenzamide compounds extends into the realm of catalysis and material science. For instance, the synthesis and characterization of new ligands based on benzoylbenzamide structures have been explored for their potential in asymmetric hydrogenation reactions. Such studies pave the way for more efficient and selective catalytic processes, which are crucial in industrial chemistry and the production of enantiomerically pure compounds (Imamoto et al., 2012).

Advanced Organic Transformations

Benzoylbenzamides have also been utilized in advanced organic transformations, demonstrating their role in facilitating complex chemical processes. For example, the decomposition of benzoylthioureas into benzamides under solvent-free conditions showcases an innovative approach to benzamide synthesis. This method offers insights into reaction mechanisms and provides a new pathway for the formation of benzamides and thiobenzamides, essential intermediates in organic synthesis (Nahakpam et al., 2015).

Safety And Hazards

I couldn’t find any specific information on the safety and hazards of “N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-tert-butylbenzamide”.


Future Directions

Unfortunately, I couldn’t find any specific information on the future directions of “N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-tert-butylbenzamide”.


properties

IUPAC Name

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO3/c1-17-22-15-14-21(28-26(30)19-10-12-20(13-11-19)27(2,3)4)16-23(22)31-25(17)24(29)18-8-6-5-7-9-18/h5-16H,1-4H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVGOSNNYNMCELD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-tert-butylbenzamide

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